N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions:
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic synthesis. The starting materials are often 4-methoxy-6-methyl-2-oxopyridin and benzo[d]thiazole-2-carboxylic acid. The process generally includes the formation of the pyridinone intermediate, followed by the attachment of the benzo[d]thiazole moiety through an amide bond.
Industrial production methods:
On an industrial scale, the synthesis might be streamlined to improve yield and reduce cost. This involves optimizing reaction conditions like temperature, solvent, and catalysts. Common industrial methods may also employ continuous flow chemistry to enhance production efficiency.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation and Reduction: This compound can undergo oxidation to introduce new functional groups or reduction to remove specific groups, altering its activity.
Substitution: The compound is capable of various substitution reactions, particularly nucleophilic substitutions, due to the presence of active sites on the pyridinone and thiazole rings.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminium hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major products formed from these reactions:
The reactions yield derivatives of the original compound with different substituents that can significantly alter its chemical and biological properties.
Scientific Research Applications
Chemistry:
The compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology:
It is researched for its biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine:
The compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry:
Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
Mechanism by which the compound exerts its effects:
The compound’s activity is often related to its interaction with specific molecular targets in cells, such as enzymes or receptors.
Molecular targets and pathways involved:
It may inhibit certain enzymes by binding to their active sites or modulate receptor activity, leading to downstream effects in biochemical pathways.
Comparison with Similar Compounds
Examples include 2-aminobenzo[d]thiazole, 4-methoxy-2-methylpyridin-1(2H)-one, and related derivatives.
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Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-9-12(23-2)10-15(21)20(11)8-7-18-16(22)17-19-13-5-3-4-6-14(13)24-17/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELJTFYNRBAIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NC3=CC=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.